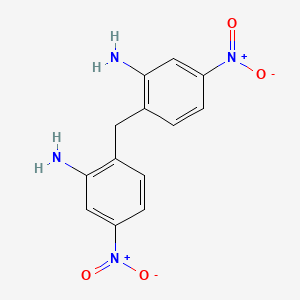

2,2'-Methanediylbis(5-nitroaniline)

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6630-72-4 |

|---|---|

Formule moléculaire |

C13H12N4O4 |

Poids moléculaire |

288.26 g/mol |

Nom IUPAC |

2-[(2-amino-4-nitrophenyl)methyl]-5-nitroaniline |

InChI |

InChI=1S/C13H12N4O4/c14-12-6-10(16(18)19)3-1-8(12)5-9-2-4-11(17(20)21)7-13(9)15/h1-4,6-7H,5,14-15H2 |

Clé InChI |

YTPQDZPTPLCXQE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])N)CC2=C(C=C(C=C2)[N+](=O)[O-])N |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 2,2 Methanediylbis 5 Nitroaniline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2,2'-Methanediylbis(5-nitroaniline) logically breaks the molecule down into its constituent synthetic precursors. The most apparent disconnection is at the two C-N bonds of the central methylene (B1212753) (-CH2-) group, which links the two nitrated aniline (B41778) rings. This bond cleavage points to two primary synthons: two equivalents of a 5-nitroaniline nucleophile and a one-carbon electrophile, such as a formaldehyde (B43269) equivalent.

This strategy is synthetically advantageous as it relies on the reaction of a well-defined aromatic precursor with a simple C1 building block. The challenge lies in controlling the regioselectivity of the condensation to achieve substitution at the C2 position, which is ortho to the activating amino group and meta to the deactivating nitro group.

Classical Synthetic Routes to 5-Nitroaniline Precursors

The cornerstone of this synthesis is the precursor 5-nitroaniline (also known as m-nitroaniline). Its preparation can be approached from two main directions: the nitration of a substituted aniline or the partial reduction of a dinitroaromatic compound.

Nitration of Substituted Aniline Derivatives

Direct nitration of aniline is generally not a viable route to 5-nitroaniline due to the powerful ortho, para-directing nature of the amino group and its susceptibility to oxidation under harsh nitrating conditions. A more controlled approach involves the nitration of o-toluidine (B26562). In this method, o-toluidine is treated with a nitrating mixture, such as nitric acid in sulfuric acid, at low temperatures. chemicalbook.com The resulting product is 2-methyl-5-nitroaniline (B49896). chemicalbook.comchemicalbook.com While not 5-nitroaniline itself, this derivative can be used in subsequent condensation reactions. arabjchem.org

A more general route to meta-nitroanilines involves starting with a meta-directing group. For instance, nitrobenzene (B124822) can be nitrated to form m-dinitrobenzene. chempedia.inggu.ac.inscribd.com One of the nitro groups can then be selectively reduced to an amine.

Amination of Substituted Nitroaromatic Compounds

The selective reduction of m-dinitrobenzene is a common and effective method for producing 5-nitroaniline. chempedia.in This transformation requires a reducing agent that can selectively reduce one nitro group while leaving the other intact. Reagents such as sodium sulfide (B99878) (Na2S) or sodium polysulfide are frequently used for this purpose in a process known as the Zinin reduction. scribd.comdoubtnut.com The reaction is typically carried out in an aqueous or alcoholic medium. chempedia.in Alternative methods have been developed using iron powder in a carbon dioxide/water-ethanol system, which can achieve high selectivity and conversion rates. google.com

Table 1: Comparison of Synthetic Routes to 5-Nitroaniline

| Route | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Nitration | Nitrobenzene | Fuming HNO₃, H₂SO₄ | Heating on a water bath | Readily available starting material. chempedia.in | Requires a subsequent selective reduction step. chempedia.in |

| Selective Reduction | m-Dinitrobenzene | Na₂S·9H₂O, NaHCO₃, Methanol | Boiling for ~20 minutes | High selectivity for the meta-isomer. chempedia.indoubtnut.com | m-Dinitrobenzene is a high-energy material. |

| Selective Reduction | m-Dinitrobenzene | Iron powder, CO₂, H₂O, Ethanol | 40-130°C, 1.6-10.0 MPa | High conversion (>98%) and selectivity (>99%). google.com | Requires high-pressure equipment. |

Formation of the Methanediyl Bridge in Bis-Aromatic Systems

The final stage of the synthesis involves creating the methylene linkage between two 5-nitroaniline molecules. This is typically achieved through an electrophilic aromatic substitution reaction.

Condensation Reactions with Formaldehyde or Formaldehyde Equivalents

The most prevalent method for forming the methanediyl bridge is the acid-catalyzed condensation of the aniline precursor with formaldehyde. mdpi.com In this reaction, two equivalents of the aniline derivative react with one equivalent of formaldehyde. The reaction is generally initiated with an acid catalyst, which protonates the formaldehyde, making it a more potent electrophile. mdpi.com This electrophile then attacks the electron-rich aniline ring, preferentially at the ortho position to the activating amino group. The resulting intermediate then reacts with a second aniline molecule to form the methylene-bridged product.

For instance, the synthesis of a related compound, 4,4'-methylene-bis(2-methyl-5-nitroaniline), involves reacting 2-methyl-5-nitroaniline with formaldehyde in an acidic medium (pH 4) at elevated temperatures (60°C) for an extended period. arabjchem.org The mechanism involves the formation of N-hydroxymethyl aniline, which then dehydrates to form an N-methylidene anilinium ion that acts as the key electrophile. mdpi.com These condensation reactions are widely used for various aromatic sulfonates and amines. google.com

Table 2: Research Findings on Methylene Bridge Formation

| Reactants | Catalyst/Medium | Conditions | Product | Source |

| Aniline, Formaldehyde | Hydrochloric Acid | 60–110 °C | 4,4′-Methylenedianiline (MDA) | mdpi.com |

| 2-Methyl-5-nitroaniline, Formaldehyde | HCl (to pH 4) | 60°C, 10 hours | 4,4′-methylene-bis(2-methyl-5-nitroaniline) | arabjchem.org |

| Aromatic Sulfonic Acids, Formaldehyde | Exothermic, then 90-100°C for >6 hours | Methylene-bridged aromatic sulfonates | google.com |

Alkylation and Coupling Strategies for Bridging Methylene Linkages

While condensation with formaldehyde is the most direct route, alternative strategies exist for forming methylene bridges. One such method is the use of dichloromethane (B109758) (CH₂Cl₂) as a methylene source in reactions with amines. acs.org This approach can be considered a form of Friedel-Crafts alkylation, though it may require specific catalysts and conditions to be effective with deactivated anilines.

Other modern synthetic methods involve metal-catalyzed oxidative reactions. For example, N,N-dimethylaniline has been used as a methylene donor in iron-catalyzed reactions with 1,3-dicarbonyl compounds to create methylene-bridged products. researchgate.net While these advanced methods offer novel pathways, their application to the specific synthesis of 2,2'-Methanediylbis(5-nitroaniline) is less documented than the classical formaldehyde condensation. Non-conjugated, methylene-bridged aromatic derivatives are noted as being generally easier to synthesize via nucleophilic substitution with halides compared to more complex cross-coupling reactions. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired isomer in the synthesis of diaminodiphenylmethanes. Key parameters that are often manipulated include the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and time.

For the synthesis of diaminodiphenylmethanes, strong mineral acids like hydrochloric acid have been traditionally used. However, these can lead to the formation of unwanted byproducts and present disposal challenges. researchgate.net Research has explored the use of solid acid catalysts, such as zeolites and clays, to improve selectivity and simplify catalyst recovery. researchgate.netgoogle.com For instance, the use of natural kaolinites has been shown to facilitate the condensation of aromatic amines with formaldehyde, offering a simple and selective methodology. researchgate.net

The molar ratio of the aniline to the formaldehyde source is another crucial factor. An excess of the aniline is often employed to favor the formation of the dimeric product over polymeric structures. google.com Temperature and reaction time are also carefully controlled. For example, a temperature-graded procedure, starting at a lower temperature and gradually increasing to a higher temperature, has been used to deplete intermediate products and improve the final product composition. google.com

A study on the synthesis of 4,4'-methylenedianiline (B154101) (MDA) using a specific solid catalyst investigated the influence of various reaction conditions. The optimal conditions were found to be a catalyst to formaldehyde mass ratio of 1.5, a molar ratio of aniline to formaldehyde of 4, a reaction time of 7 hours, and a reaction temperature of 80°C. Under these conditions, a yield of 74.9% and a selectivity of 94.5% for the 4,4'-isomer were achieved. researchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for Diaminodiphenylmethane Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Yield (%) | Selectivity (%) |

| Catalyst | HCl | Zeolite | Kaolinite | SiO2@[HSO3-ppim]CF3SO3-I | 74.9 | 94.5 |

| Aniline:Formaldehyde Ratio | 2:1 | 3:1 | 5:1 | 4:1 | 74.9 | 94.5 |

| Temperature (°C) | 60 | 70 | 90 | 80 | 74.9 | 94.5 |

| Time (h) | 5 | 6 | 8 | 7 | 74.9 | 94.5 |

Note: This table is illustrative and based on general findings for diaminodiphenylmethane synthesis, as specific data for 2,2'-Methanediylbis(5-nitroaniline) is limited.

Novel and Sustainable Chemistry Approaches to 2,2'-Methanediylbis(5-nitroaniline) Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of novel catalysts and the exploration of solvent-free or green solvent systems.

The development of advanced catalytic systems is at the forefront of modern organic synthesis. For the formation of bis-anilines, research has focused on catalysts that are highly active, selective, and reusable. While specific catalytic methods for 2,2'-Methanediylbis(5-nitroaniline) are not extensively documented, general advancements in C-N bond formation are relevant. For instance, gallium complexes have been shown to catalyze the hydroamination of alkynes with anilines, demonstrating activity comparable to transition-metal-based systems. nih.gov

Furthermore, the use of clay-mediated microwave-assisted chemistry has been explored for the synthesis of diaminotriphenylmethanes, a related class of compounds. sci-hub.box This method offers a fast and efficient route, often with high regioselectivity. sci-hub.box The application of such catalytic systems to the synthesis of 2,2'-Methanediylbis(5-nitroaniline) could offer significant advantages over traditional methods.

Table 2: Comparison of Catalytic Methods for Bis-Aniline Formation

| Catalyst Type | Example | Advantages | Disadvantages |

| Mineral Acid | HCl | Inexpensive, readily available | Corrosive, difficult to separate, waste generation researchgate.net |

| Solid Acid | Zeolites, Clays | Reusable, easy separation, improved selectivity researchgate.netgoogle.com | May require specific activation, potential for lower activity |

| Organometallic | Gallium Complexes | High activity and selectivity nih.gov | Cost, sensitivity to air and moisture |

| Microwave-Assisted | Clay-mediated | Rapid reaction times, high efficiency sci-hub.box | Specialized equipment required |

Note: This table provides a general comparison of catalytic methods applicable to bis-aniline synthesis.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions are highly desirable as they reduce waste, cost, and environmental impact. Microwave-assisted solvent-free protocols have been successfully developed for the synthesis of diaminotriphenylmethanes. sci-hub.box These reactions are often performed with neat reactants, sometimes with a solid support like clay, leading to high yields and short reaction times. researchgate.netsci-hub.box

Another approach involves the use of environmentally benign solvents, such as water. The condensation of aromatic amines with formaldehyde has been successfully carried out in an aqueous slurry using clay catalysts. researchgate.net This method is reproducible and avoids the use of hydrocarbons and other organic solvents. researchgate.net Furthermore, solvent-free and catalyst-free polycondensation between formaldehyde and diamines at room temperature has been reported for the synthesis of shape-memory materials, highlighting the potential for developing highly sustainable processes. consensus.app

The synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones has also been achieved through facile solvent-free Claisen-Schmidt reactions, sometimes utilizing microwave irradiation. oalib.com These examples demonstrate a clear trend towards the development of cleaner and more efficient synthetic methodologies that could be adapted for the production of 2,2'-Methanediylbis(5-nitroaniline).

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Methanediylbis 5 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational arrangement. By analyzing the vibrational modes of molecular bonds, a detailed fingerprint of the compound can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For 2,2'-Methanediylbis(5-nitroaniline), the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational modes would include:

N-H Stretching: The aniline (B41778) amine groups (-NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The precise position and shape of these peaks can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The methylene (B1212753) bridge (-CH₂-) would exhibit symmetric and asymmetric C-H stretching bands, typically just below 3000 cm⁻¹.

N-O Stretching: The nitro groups (-NO₂) are strong absorbers and would produce characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears between 1335 and 1385 cm⁻¹.

C=C Stretching: The aromatic rings would display several C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic carbon to amine nitrogen (Ar-NH₂) and aromatic carbon to nitro group nitrogen (Ar-NO₂) bonds would also be present, typically in the 1250-1360 cm⁻¹ range.

CH₂ Bending: The methylene group would show a characteristic scissoring (bending) vibration around 1450-1470 cm⁻¹.

Interactive Table: Expected FTIR Peaks for 2,2'-Methanediylbis(5-nitroaniline)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | Asymmetric & Symmetric Stretch | 2850 - 2960 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methylene (-CH₂-) | Scissoring (Bending) | 1450 - 1470 |

| Aromatic C-N | Stretch | 1250 - 1360 |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like 2,2'-Methanediylbis(5-nitroaniline), Raman spectroscopy would provide valuable information about the carbon skeleton and the symmetry of the molecule.

Strong signals in the Raman spectrum would be expected for:

Symmetric NO₂ Stretch: This vibration often gives a strong, characteristic Raman peak.

Aromatic Ring Vibrations: The "ring breathing" modes of the benzene (B151609) rings, where the ring expands and contracts symmetrically, typically produce intense Raman signals.

C-C and C-H Vibrations: The vibrations of the carbon backbone and C-H bonds would also be active in the Raman spectrum, providing a detailed fingerprint of the molecule.

The combination of FTIR and Raman data would allow for a comprehensive vibrational assignment, confirming the presence of all key functional groups and offering clues about the molecular symmetry and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how they are connected to neighboring protons.

For 2,2'-Methanediylbis(5-nitroaniline), the ¹H NMR spectrum would be expected to show distinct signals for:

Amine Protons (-NH₂): A broad singlet corresponding to the four amine protons. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aromatic Protons: The protons on the two benzene rings. Due to the substitution pattern, three distinct aromatic proton signals would be expected for each ring. Their chemical shifts would be influenced by the electron-donating amine group and the strongly electron-withdrawing nitro group. The multiplicity (splitting pattern) of these signals would reveal the connectivity between adjacent protons on the ring (ortho, meta, and para coupling).

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the two aniline rings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum of 2,2'-Methanediylbis(5-nitroaniline) would be expected to display signals for:

Aromatic Carbons: Due to the symmetry of the molecule, six distinct signals would be anticipated for the twelve aromatic carbons. The chemical shifts would be highly dependent on the attached substituent. Carbons bonded to the electron-withdrawing nitro group would be shifted downfield (higher ppm), while those bonded to the electron-donating amine group would be shifted upfield (lower ppm). The carbon to which the methylene bridge is attached would also have a characteristic chemical shift.

Methylene Carbon (-CH₂-): A single signal corresponding to the carbon atom of the methylene bridge.

Interactive Table: Predicted NMR Data for 2,2'-Methanediylbis(5-nitroaniline)

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -NH₂ | Variable (broad) | Singlet |

| ¹H | Aromatic | ~6.5 - 8.0 | Doublets, Doublet of Doublets |

| ¹H | -CH₂- | ~3.5 - 4.5 | Singlet |

| ¹³C | Aromatic C-NH₂ | ~140 - 150 | |

| ¹³C | Aromatic C-NO₂ | ~145 - 155 | |

| ¹³C | Aromatic C-H | ~110 - 130 | |

| ¹³C | Aromatic C-CH₂ | ~120 - 140 | |

| ¹³C | -CH₂- | ~30 - 45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure by mapping the correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of 2,2'-Methanediylbis(5-nitroaniline) would be instrumental in confirming the connectivity of the protons on the aromatic rings, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of each protonated aromatic carbon signal by linking it to its corresponding, already identified, proton signal.

By systematically applying these advanced spectroscopic techniques, a complete and unambiguous structural characterization of 2,2'-Methanediylbis(5-nitroaniline) could be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is achieved by distinguishing between ions of very similar masses. For 2,2'-Methanediylbis(5-nitroaniline), HRMS would be employed to confirm its exact molecular formula (C₁₃H₁₂N₄O₄). However, specific HRMS data and associated fragmentation studies for this compound are not documented in the available literature.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure and packing of a compound in its crystalline state. This analysis reveals the crystal system, space group, and unit cell dimensions. While studies on related nitroaniline derivatives exist, specific SCXRD data for 2,2'-Methanediylbis(5-nitroaniline), which would detail its crystal packing and hydrogen bonding network, have not been reported.

A representative data table for such an analysis would typically include:

| Crystallographic Parameter | Value |

| Empirical Formula | C₁₃H₁₂N₄O₄ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to identify the crystalline phases present in a bulk sample and to assess its purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. A PXRD pattern for 2,2'-Methanediylbis(5-nitroaniline) would be essential for routine identification and quality control, but this information is not currently available.

Advanced Spectroscopic Techniques for Electronic Structure Probing

Spectroscopic methods that probe the electronic structure of a molecule are vital for understanding its color, reactivity, and potential applications in materials science.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For conjugated systems like 2,2'-Methanediylbis(5-nitroaniline), this technique can characterize the π→π* and n→π* transitions. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. Analysis of the UV-Visible spectrum of this compound would offer insights into the electronic communication between the two nitroaniline moieties bridged by the methylene group. However, specific experimental spectra and data on its electronic transitions are not available in the reviewed literature.

A typical data table for UV-Visible spectroscopy would include:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Data not available | Data not available | Data not available | Data not available |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nanometers of a material's surface. micro.org.au This non-destructive method involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. micro.org.au For the analysis of 2,2'-Methanediylbis(5-nitroaniline), XPS provides critical insights into the surface characteristics, which can differ from the bulk material and influence its chemical behavior.

The fundamental principle of XPS is based on the photoelectric effect. When an X-ray photon of a known energy (e.g., 1486.6 eV from an Al Kα source) strikes an atom, it can cause the ejection of a core-level electron. micro.org.au The binding energy of the ejected electron can be calculated, which is characteristic of the element from which it originated. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom.

In a hypothetical XPS analysis of a pure sample of 2,2'-Methanediylbis(5-nitroaniline), a survey scan would first be conducted to identify all the elements present on the surface. This would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would then be performed to determine the specific chemical states.

The high-resolution C 1s spectrum would be deconvoluted to identify carbon atoms in different environments: C-C/C-H bonds in the aromatic rings and the methylene bridge, and C-N bonds. The N 1s spectrum is particularly informative. It would be expected to show distinct peaks for the amine (-NH2) groups and the nitro (-NO2) groups. princeton.edu The binding energy for the nitrogen in the nitro group would be higher than that of the amine group due to the electron-withdrawing nature of the oxygen atoms. The O 1s spectrum would primarily show a peak corresponding to the oxygen atoms in the nitro groups.

The atomic concentrations of each element can be determined from the peak areas in the survey spectrum, corrected by relative sensitivity factors. This allows for the verification of the surface stoichiometry of the compound.

Below are hypothetical data tables representing the kind of information that would be obtained from an XPS analysis of 2,2'-Methanediylbis(5-nitroaniline).

Table 1: Hypothetical Surface Elemental Composition of 2,2'-Methanediylbis(5-nitroaniline)

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | ~285.0 | 68.4 |

| N 1s | ~400.0 and ~406.0 | 21.1 |

| O 1s | ~533.0 | 10.5 |

This interactive table shows the expected elemental composition on the surface of the material.

Table 2: Hypothetical High-Resolution N 1s Peak Assignments for 2,2'-Methanediylbis(5-nitroaniline)

| Functional Group | Binding Energy (eV) | Relative Area (%) |

| Amine (-NH2) | ~400.0 | 50 |

| Nitro (-NO2) | ~406.0 | 50 |

This interactive table details the different chemical states of nitrogen that would be identified.

These tables illustrate how XPS can quantitatively determine the surface elemental makeup and the chemical environments of the constituent atoms in 2,2'-Methanediylbis(5-nitroaniline).

Computational Chemistry and Theoretical Investigations of 2,2 Methanediylbis 5 Nitroaniline

Reaction Mechanism Studies through Computational ApproachesNo computational research on the reaction mechanisms for the synthesis of 2,2'-Methanediylbis(5-nitroaniline) could be located.

Reactivity Predictions based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity of molecules. wikipedia.orgyoutube.comyoutube.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

The amino groups, with their lone pair of electrons, are strong electron-donating groups that will significantly raise the energy of the HOMO. Conversely, the nitro groups are strong electron-withdrawing groups that will lower the energy of the LUMO. This combined effect is anticipated to result in a relatively small HOMO-LUMO gap for 2,2'-Methanediylbis(5-nitroaniline), suggesting that it would be a chemically reactive molecule.

The distribution of the HOMO and LUMO densities is also predictable to some extent. The HOMO is expected to be localized primarily on the aniline (B41778) portions of the molecule, particularly around the amino groups and the aromatic rings, reflecting its electron-donating nature. The LUMO, on the other hand, is expected to be concentrated around the nitro groups and the phenyl rings, highlighting the regions susceptible to nucleophilic attack.

The key parameters derived from FMO theory that are used to predict molecular reactivity are summarized in the table below.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy (EHOMO) | The energy of the Highest Occupied Molecular Orbital. | A higher EHOMO indicates a greater ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | The energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO suggests a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

Given the push-pull nature of the substituents in 2,2'-Methanediylbis(5-nitroaniline), it is likely to exhibit interesting electronic and optical properties. However, without specific computational data, these predictions remain qualitative. Detailed theoretical investigations employing methods such as Density Functional Theory (DFT) would be necessary to quantify the energies of the frontier orbitals and provide a more precise understanding of the reactivity of this compound.

Reactivity Studies and Chemical Transformations of 2,2 Methanediylbis 5 Nitroaniline

Aromatic Substitution Reactions on the Nitroaniline Moieties

The susceptibility of the aromatic rings in 2,2'-Methanediylbis(5-nitroaniline) to substitution reactions is influenced by the combined electronic effects of the substituents. The primary amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong deactivating group, directing electrophiles to the meta position. libretexts.org The methylene (B1212753) bridge, being an alkyl group, is weakly activating and also an ortho, para-director.

In this specific molecule, the positions on each ring open for substitution are 3, 4, and 6. The directing effects are as follows:

Amino group (at C1): Directs to C6 (ortho) and C4 (para).

Methylene bridge (at C2): Directs to C3 and C5 (position 5 is occupied).

Nitro group (at C5): Directs to C1 (occupied), C3, and C5 (occupied).

The potent activating and directing effect of the amino group is expected to dominate, making positions 4 and 6 the most probable sites for electrophilic attack.

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com For 2,2'-Methanediylbis(5-nitroaniline), these reactions are anticipated to occur at the positions activated by the amino groups.

Halogenation: Reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), typically in the presence of a Lewis acid catalyst, would likely result in the substitution at the C4 and/or C6 positions on both rings. The strong activation by the amino groups may even allow the reaction to proceed without a catalyst.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) is expected to introduce sulfonic acid (-SO₃H) groups, again preferentially at the C4 and C6 positions. masterorganicchemistry.com The reaction conditions would need to be carefully controlled due to the deactivating nature of the nitro groups. libretexts.org

The anticipated products for these reactions are summarized in the table below.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2,2'-Methanediylbis(4-bromo-5-nitroaniline) and/or 2,2'-Methanediylbis(6-bromo-5-nitroaniline) |

| Chlorination | Cl₂, FeCl₃ | 2,2'-Methanediylbis(4-chloro-5-nitroaniline) and/or 2,2'-Methanediylbis(6-chloro-5-nitroaniline) |

| Sulfonation | Fuming H₂SO₄ | 2,2'-Methylenebis(5-nitroaniline-4-sulfonic acid) and/or 2,2'-Methylenebis(5-nitroaniline-6-sulfonic acid) |

| Nitration | HNO₃, H₂SO₄ | Further nitration is difficult due to the presence of deactivating nitro groups, but if forced, it would likely occur at C4 or C6. youtube.com |

Nucleophilic aromatic substitution (SNAr) is generally not feasible on this molecule as it lacks a suitable leaving group. However, the existing functional groups can be modified to facilitate such a reaction. The primary amino groups can be converted into diazonium groups (-N₂⁺), which are excellent leaving groups. The presence of the strongly electron-withdrawing nitro group para to the C1 position would highly activate the ring toward nucleophilic attack at that position, allowing for the displacement of the diazonium group by a variety of nucleophiles (e.g., -OH, -CN, halides).

Reactions of the Primary Amino Groups

The two primary amino groups are the most reactive sites on the molecule and can undergo a variety of chemical transformations.

Acylation: The primary amino groups readily react with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form stable bis-amides. For example, reaction with two equivalents of acetyl chloride would yield N,N'-(2,2'-methanediylbis(5-nitro-1,2-phenylene))diacetamide. This reaction is often used to protect the amino group during other transformations.

Alkylation: N-alkylation of the amino groups is also possible using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products on each nitrogen atom. The basicity of the amino group is reduced by the electron-withdrawing nitro group, which influences its reactivity compared to aniline (B41778). rsc.org

A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org Each primary amino group in 2,2'-Methanediylbis(5-nitroaniline) can be converted into a diazonium salt. icrc.ac.irslideshare.net

The resulting bis-diazonium salt is a highly versatile intermediate. It can undergo diazo coupling reactions with electron-rich aromatic compounds (coupling agents), such as phenols, anilines, or naphthols, to form intensely colored bis-azo compounds. icrc.ac.irslideshare.net This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.net

| Coupling Agent | Resulting Azo Dye Structure |

| Phenol | A bis-azo compound containing two p-hydroxyphenylazo moieties. |

| Aniline | A bis-azo compound containing two p-aminophenylazo moieties. |

| N,N-Dimethylaniline | A bis-azo compound containing two p-(dimethylamino)phenylazo moieties. |

| 2-Naphthol (B1666908) | A bis-azo compound formed by coupling at the 1-position of two 2-naphthol units. |

The primary amino groups can condense with aldehydes or ketones in a reversible reaction, often under acid or base catalysis, to form imines, commonly known as Schiff bases. rsisinternational.orgisca.in The reaction with two equivalents of a carbonyl compound would yield a bis-Schiff base. The stability of the resulting imine is enhanced when the carbonyl compound is an aromatic aldehyde. rsisinternational.org

This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to produce the imine. isca.in

| Carbonyl Compound | Reagents/Conditions | Product |

| Benzaldehyde | Ethanol, catalytic acid | A bis-Schiff base with two benzylideneamino groups. |

| Salicylaldehyde | Ethanol, stirring | A bis-Schiff base with two (2-hydroxybenzylidene)amino groups. asianpubs.org |

| Acetone | Catalytic acid | A bis-Schiff base with two propan-2-ylideneamino groups. |

Reactions of the Nitro Groups

The reactivity of 2,2'-Methanediylbis(5-nitroaniline) is significantly influenced by the presence of its nitro (-NO₂) groups. These electron-withdrawing groups deactivate the aromatic rings towards electrophilic substitution but are themselves susceptible to various chemical transformations, most notably reduction.

Reduction to Additional Amino Groups (e.g., Hydrogenation, Chemical Reduction)

The reduction of aromatic nitro groups to primary amines is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion is particularly relevant for 2,2'-Methanediylbis(5-nitroaniline) as it transforms the molecule into a tetra-amine, a versatile building block for polymer synthesis. The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is one of the most common methods for reducing nitroarenes. masterorganicchemistry.com The process typically involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com Commonly used catalysts include:

Palladium-on-carbon (Pd/C) youtube.comrsc.org

Platinum-on-carbon (Pt/C) google.com

Raney Nickel wikipedia.org

The reaction conditions, such as temperature, pressure, and choice of solvent, can be optimized to achieve high yields and selectivity. nih.govuctm.edu For dinitro compounds, controlling the conditions can sometimes allow for the selective reduction of one nitro group, though complete reduction to the corresponding amine is more typical with vigorous conditions. researchgate.net The hydrogenation of 2,2'-Methanediylbis(5-nitroaniline) would yield 2,2'-Methanediylbis(5-aminoaniline), converting the two nitro functionalities into additional primary amino groups.

Chemical Reduction: A variety of chemical reagents can effectively reduce aromatic nitro groups. organic-chemistry.org These reactions are often performed when catalytic hydrogenation is not feasible due to the presence of other functional groups that might also be reduced. Common methods include:

Metals in Acidic Media: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst, to reduce nitroanilines. rsc.orgnih.gov Nanomaterial-based catalysts have shown high effectiveness in this type of reduction. rsc.orgnih.gov

Hydrosulfites: Reagents like sodium hydrosulfite (Na₂S₂O₄) are also employed for the reduction of nitroaromatics. wikipedia.org

The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation without unwanted side reactions.

| Method | Reagents/Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Elevated pressure and temperature, various solvents (e.g., ethanol, methanol) | masterorganicchemistry.comwikipedia.orguctm.edu |

| Metal in Acid | Fe, Sn, or Zn with HCl | Refluxing in acidic solution | masterorganicchemistry.com |

| Chemical Reduction with Borohydride | NaBH₄ with a nanocatalyst (e.g., CuFe₂O₄) | Aqueous medium, room temperature | nih.gov |

| Reduction with Hypophosphites | Sodium hypophosphite, Pd/C | Biphasic water/2-MeTHF system | rsc.org |

Reactions Involving the Methanediyl Bridge

The methanediyl (-CH₂-) bridge connecting the two substituted aniline rings is another potential site for chemical transformation. While generally stable, this benzylic position can undergo oxidation under certain conditions.

Oxidative Cleavage or Functionalization (if applicable)

The methylene group in diphenylmethane (B89790) structures can be oxidized to a carbonyl group (C=O), converting the diphenylmethane derivative into a benzophenone (B1666685) derivative. epa.govgoogle.com This transformation is a key functionalization reaction for this class of compounds.

In the case of 2,2'-Methanediylbis(5-nitroaniline), such an oxidation would result in the formation of (2-amino-4-nitrophenyl)(2-amino-5-nitrophenyl)methanone. Various oxidizing agents and catalytic systems have been investigated for the oxidation of the C-H bonds in diphenylmethane. epa.gov For instance, manganese(III) complexes in the presence of hydrogen peroxide have been shown to catalyze the oxidation of diphenylmethane to benzophenone and benzhydrol. epa.gov Another process involves a bromine-catalyzed photo-oxidation. google.com

It is important to note that under certain degradative pathways, such as those involving microbial action, the initial metabolic attack may not involve the oxidation of the methylene carbon, suggesting alternative reaction pathways like ring cleavage could occur. semanticscholar.org However, in synthetic organic chemistry, the functionalization of the bridge to a carbonyl group is a more common transformation.

| Oxidizing System | Product | Reference |

|---|---|---|

| Mn(III) complexes with H₂O₂ | Diphenylketone (Benzophenone) and alcohol | epa.gov |

| H₂O₂ and HBr (Photolytic) | Benzophenone | google.com |

Polymerization and Oligomerization Reactions

Following the reduction of its nitro groups, 2,2'-Methanediylbis(5-nitroaniline) is converted into a tetra-functional monomer, 2,2'-Methanediylbis(5-aminoaniline). This tetra-amine is a valuable precursor for creating highly cross-linked polymers and stable polymeric networks.

Condensation Polymerization Involving Amino Functionalities

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water or hydrogen chloride. chemhume.co.ukstudymind.co.uk The amino groups of the tetra-amine derived from 2,2'-Methanediylbis(5-nitroaniline) can react with monomers containing two carboxylic acid or acyl chloride groups to form polyamides. chemhume.co.uk

For example, the reaction of a diamine with a dicarboxylic acid or a diacyl chloride forms an amide linkage, and when this process is repeated, a polyamide is created. studymind.co.uksavemyexams.com Given that the reduced form of 2,2'-Methanediylbis(5-nitroaniline) has four amino groups, it can react with these co-monomers at multiple sites. This tetra-functionality is key to the formation of complex polymer architectures.

Coordination Chemistry of 2,2 Methanediylbis 5 Nitroaniline

Ligand Design and Potential Coordination Modes

The design of 2,2'-Methanediylbis(5-nitroaniline) as a ligand is predicated on the strategic placement of its coordinating functional groups. The molecule consists of two 5-nitroaniline units linked by a methylene (B1212753) bridge. This arrangement provides flexibility and allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

Bidentate, Tridentate, or Polydentate Ligand Behavior

The coordination behavior of 2,2'-Methanediylbis(5-nitroaniline) can be predicted based on the number of donor atoms that can simultaneously bind to a metal center. The primary donor sites are the nitrogen atoms of the two amino groups.

Bidentate Behavior: The most straightforward coordination mode would involve the two amino groups binding to a single metal ion, forming a chelate ring. This bidentate chelation is a common feature for ligands with two donor groups separated by a flexible linker. The methylene bridge allows the two aniline (B41778) rings to orient themselves in a manner that facilitates the formation of a stable seven-membered chelate ring with a metal ion.

Tridentate and Polydentate Behavior: While the amino groups are the primary coordination sites, the oxygen atoms of the nitro groups could also participate in coordination, leading to higher denticity. However, the nitro group is generally a weak coordinator. Its involvement is more likely if the metal center is a hard acid or if steric factors favor such an interaction. If one or both nitro groups were to coordinate in addition to the amino groups, the ligand could exhibit tridentate or even tetradentate behavior.

Bridging Ligand: The spatial separation of the two amino groups also allows the ligand to act as a bridging ligand, connecting two different metal centers. In this scenario, each amino group would coordinate to a separate metal ion, potentially leading to the formation of polynuclear complexes or coordination polymers.

| Coordination Mode | Donating Atoms | Potential Structure |

| Bidentate (chelating) | Two amino nitrogens | Mononuclear complex with a seven-membered chelate ring |

| Bidentate (bridging) | Two amino nitrogens | Dinuclear or polynuclear complex |

| Tridentate | Two amino nitrogens and one nitro oxygen | Mononuclear complex with two chelate rings |

| Tetradentate | Two amino nitrogens and two nitro oxygens | Mononuclear complex with three chelate rings |

Role of Amino and Nitro Groups in Metal Coordination

The coordination of 2,2'-Methanediylbis(5-nitroaniline) to a metal ion is primarily dictated by the electronic properties of its amino and nitro functional groups.

Amino Groups: The amino groups (-NH₂) are the primary Lewis base sites in the molecule. The lone pair of electrons on the nitrogen atom is readily available for donation to a metal cation, forming a coordinate covalent bond. The basicity of the amino group, and thus its coordinating ability, is somewhat reduced by the electron-withdrawing effect of the nitro group in the para position. However, it remains the most probable site of metal coordination.

Nitro Groups: The nitro group (-NO₂) is a significantly weaker electron donor than the amino group. The oxygen atoms of the nitro group possess lone pairs, but their availability for coordination is diminished due to the resonance delocalization of electrons within the nitro group and the strong electronegativity of the oxygen atoms. Coordination of the nitro group, when it occurs, is often described as a "semicoordination" due to the weak nature of the interaction. rsc.org The involvement of the nitro group in coordination is more likely with hard metal ions or in situations where the formation of a chelate ring provides additional stability. Theoretical studies and analysis of similar structures suggest that the electrostatic effects play a predominant role in the interaction between a metal and a nitro group. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,2'-Methanediylbis(5-nitroaniline) would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be crucial in directing the coordination mode and the final structure of the complex.

Transition Metal Complexes (e.g., with Co, Ni, Cu, Pt)

Transition metals are prime candidates for forming stable complexes with 2,2'-Methanediylbis(5-nitroaniline) due to their variable oxidation states and coordination geometries.

Synthesis: The synthesis of transition metal complexes would likely involve mixing a solution of the ligand with a solution of a transition metal salt, such as CoCl₂, Ni(NO₃)₂, CuSO₄, or K₂PtCl₄. The reaction could be carried out at room temperature or with gentle heating to facilitate complex formation.

Characterization: Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and N-O stretching bands upon coordination would provide evidence of the involvement of the amino and nitro groups in bonding to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show d-d transitions for the metal ions, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation.

Elemental Analysis: This would be used to determine the stoichiometry of the metal complexes.

Magnetic Susceptibility Measurements: These measurements would help to determine the oxidation state and spin state of the metal ion in the complex.

While specific complexes of 2,2'-Methanediylbis(5-nitroaniline) with Co, Ni, Cu, and Pt have not been extensively reported in the literature, the known coordination chemistry of aromatic amines and nitro-substituted ligands suggests that such complexes are feasible to synthesize. For instance, nickel complexes with 1,2,4-triamino-5-nitrobenzene have been synthesized and characterized, demonstrating the ability of nitro-substituted anilines to act as ligands.

Main Group Metal Complexes

The formation of complexes between 2,2'-Methanediylbis(5-nitroaniline) and main group metals is also conceivable, although these are generally less common than transition metal complexes. Main group metal ions, such as those of aluminum, gallium, tin, and lead, can act as Lewis acids and accept electron pairs from the amino groups of the ligand. The synthesis and characterization methods would be similar to those used for transition metal complexes.

Structural Analysis of Coordination Compounds

In the absence of experimental structural data for complexes of 2,2'-Methanediylbis(5-nitroaniline), predictions can be made based on the known preferences of metal ions. For example, Cu(II) and Pt(II) often favor square planar geometries, while Co(II) and Ni(II) can adopt either tetrahedral or octahedral geometries depending on the ligand field strength and steric factors.

X-ray Crystallography of Metal-Ligand Adducts

Currently, there is no publicly available scientific literature detailing the single-crystal X-ray diffraction analysis of metal-ligand adducts formed with 2,2'-Methanediylbis(5-nitroaniline). Structural confirmation and detailed geometric parameters, such as bond lengths and angles of coordination complexes involving this specific ligand, have not been reported in retrievable academic sources.

Spectroscopic Signatures of Complex Formation (e.g., NMR, IR shifts)

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral shifts upon complexation of 2,2'-Methanediylbis(5-nitroaniline) with metal ions, are not available in the current body of scientific literature. Specific shifts in proton or carbon NMR signals, or changes in the vibrational frequencies of the nitro (NO₂) and amine (NH₂) groups, which would provide evidence of coordination, have not been documented for this compound.

Theoretical Studies on Metal-Ligand Bonding and Stability

DFT Calculations for Binding Energies and Geometries

A search of scholarly databases reveals a lack of theoretical studies employing Density Functional Theory (DFT) to calculate the binding energies and optimized geometries of metal complexes with 2,2'-Methanediylbis(5-nitroaniline). As such, there is no computational data available on the nature of the metal-ligand bond, the stability of potential coordination complexes, or their electronic structures.

Ligand Field Theory Applications

There are no published applications of Ligand Field Theory to describe the electronic structure and properties of coordination compounds involving 2,2'-Methanediylbis(5-nitroaniline). Consequently, information regarding d-orbital splitting, ligand field stabilization energies, and the magnetic or spectroscopic properties of any such complexes from a Ligand Field Theory perspective is unavailable.

Advanced Materials Applications and Functional Materials Design

Polymeric Materials Derived from 2,2'-Methanediylbis(5-nitroaniline)

As a diamine, 2,2'-Methanediylbis(5-nitroaniline) can theoretically serve as a monomer for the synthesis of various condensation polymers. While specific research on polymers derived from this exact molecule is limited, its potential can be inferred from the well-established chemistry of aromatic diamines.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The synthesis of polyamides from 2,2'-Methanediylbis(5-nitroaniline) would typically involve a polycondensation reaction with an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride or isophthaloyl chloride. scirp.org The reaction, usually carried out at low temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), would proceed via nucleophilic acyl substitution, forming strong amide linkages. nih.govscielo.brrsc.org

Polyimides: Polyimides are a class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties. nih.govresearchgate.net The synthesis would follow a two-step process. First, 2,2'-Methanediylbis(5-nitroaniline) would react with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar solvent to form a soluble poly(amic acid) precursor. mdpi.comtitech.ac.jp Subsequently, this precursor would undergo thermal or chemical imidization to form the final, often insoluble and intractable, polyimide. scielo.org.mx

Polyureas: Polyureas are formed by the rapid reaction of a diamine with a diisocyanate. researchgate.net The synthesis of a polyurea using 2,2'-Methanediylbis(5-nitroaniline) would involve its reaction with an aliphatic or aromatic diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). This polyaddition reaction is typically very fast and can be performed in bulk or solution. mdpi.comnih.gov Alternative, greener routes avoiding toxic isocyanates, such as the dehydrogenative coupling of diamines with methanol, have also been developed. researchgate.netrsc.org

Table 1: Potential Polymerization Reactions for 2,2'-Methanediylbis(5-nitroaniline)

| Polymer Type | Co-monomer Example | Linkage Formed | Typical Reaction Conditions |

| Polyamide | Terephthaloyl chloride | Amide (-CO-NH-) | Low temperature, polar aprotic solvent (e.g., DMAc, NMP) |

| Polyimide | Pyromellitic dianhydride (PMDA) | Imide (cyclic) | Two-step: Poly(amic acid) formation at RT, then thermal/chemical imidization |

| Polyurea | Methylene diphenyl diisocyanate (MDI) | Urea (-NH-CO-NH-) | Room or elevated temperature, bulk or solution |

The properties of polymers derived from 2,2'-Methanediylbis(5-nitroaniline) would be heavily influenced by its distinct structural features.

Thermal Stability: The aromatic backbones of the resulting polyamides, polyimides, and polyureas would impart high thermal stability. The presence of electron-withdrawing nitro groups could further enhance this property by increasing intermolecular forces and the energy required for bond scission. The thermal stability of polymers is a critical factor, with high-performance polymers expected not to decompose below 400°C. researchgate.net

Mechanical Properties: The rigid aromatic rings and strong intermolecular hydrogen bonding (especially in polyamides and polyureas) would likely result in polymers with high tensile strength and modulus, characteristic of high-performance materials. nih.gov However, the flexible methylene (-CH2-) bridge between the phenyl rings could introduce a degree of chain flexibility compared to fully rigid aromatic diamines, potentially improving processability or slightly reducing the glass transition temperature (Tg).

Solubility and Processability: The introduction of the flexible methylene linker and the disruption of symmetry by the nitro groups might enhance the solubility of these polymers in organic solvents compared to their more rigid, unsubstituted counterparts. This is a crucial aspect for processing and forming materials like films and coatings. scielo.org.mx

Adhesion: The polar nitro and amine/amide/urea/imide groups in the polymer backbone could promote strong adhesion to various substrates, a desirable property for coating and adhesive applications.

Based on the anticipated properties, polymers derived from 2,2'-Methanediylbis(5-nitroaniline) could be suitable for several demanding applications.

High-Performance Polymers: As aramids or polyimides, they could find use in applications requiring high thermal and mechanical stability, such as in the aerospace, automotive, and electronics industries. researchgate.netnasa.gov

Protective Coatings: The expected good thermal resistance and potential for strong substrate adhesion would make these polymers candidates for protective coatings in harsh chemical or high-temperature environments. nih.govmdpi.com Polymers containing functional groups like amines have been explored for active corrosion protection on metal substrates. nih.gov

Membranes for Gas Separation: The tailored free volume and polymer chain interactions in polyimides, influenced by the monomer structure, are key for applications in gas separation membranes. mdpi.com

Optoelectronic Materials

The electronic structure of 2,2'-Methanediylbis(5-nitroaniline), featuring nitro groups (electron acceptors) and amino groups (electron donors), is a classic "push-pull" system, which is fundamental to the design of optoelectronic materials.

The 2,2'-Methanediylbis(5-nitroaniline) molecule itself can be considered a chromophore. A chromophore is the part of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. The interaction between the electron-donating amino groups and the electron-withdrawing nitro groups through the aromatic rings leads to intramolecular charge transfer (ICT) upon photoexcitation. chemrxiv.org

The optical properties, such as the absorption and emission wavelengths, could be tuned by chemically modifying the structure. For instance, derivatizing the amino groups could alter their electron-donating strength, thereby shifting the ICT band and changing the color and photophysical properties of the molecule. This principle is widely used in the creation of dyes and pigments. In fact, the related compound 4,4'-methylene bis-m-nitro aniline (B41778) has been used as a starting material for synthesizing bisazo reactive dyes. researchgate.net

Materials with second-order non-linear optical (NLO) properties are crucial for technologies like frequency doubling of lasers and optical switching. A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a large first hyperpolarizability (β). mdpi.com

Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit large β values. The archetypal molecule for this is p-nitroaniline (PNA). chemrxiv.orgmdpi-res.com The 2,2'-Methanediylbis(5-nitroaniline) molecule essentially contains two p-nitroaniline-like fragments. This structure strongly suggests that it and polymers derived from it could possess significant NLO properties. The presence of two nitro groups as powerful electron acceptors makes these structures promising candidates for NLO materials. mdpi.com

For the bulk material to exhibit NLO properties, the chromophores must be aligned in a non-centrosymmetric fashion. This can be achieved by methods such as:

Guest-Host Systems: Doping the NLO chromophore into a polymer matrix and then applying an electric field to align the molecules.

Covalent Incorporation: Synthesizing polymers where the NLO-active monomer, such as 2,2'-Methanediylbis(5-nitroaniline), is covalently incorporated into the main chain or as a side chain. This can help in locking the non-centrosymmetric alignment.

Table 2: Predicted Properties and Potential Applications

| Property | Influencing Structural Feature | Potential Application |

| High Thermal Stability | Aromatic backbone, nitro groups | High-temperature polymers, protective coatings |

| Mechanical Strength | Rigid aromatic rings, intermolecular H-bonding | High-performance structural components |

| Enhanced Solubility | Flexible methylene linker, asymmetrical structure | Processable films, coatings, and membranes |

| Tunable Absorption | Donor-acceptor (amino-nitro) system | Dyes, pigments, functional coatings |

| Non-linear Optical (NLO) Response | p-Nitroaniline-like "push-pull" structure | Optoelectronics, frequency doubling, optical switching |

Supramolecular Chemistry and Self-Assembly

The exploration of 2,2'-Methanediylbis(5-nitroaniline) in the field of supramolecular chemistry and self-assembly is not documented in the available literature. General principles of supramolecular chemistry often involve molecules capable of forming well-defined, non-covalent interactions to create larger, organized structures.

Hydrogen Bonding Networks and Crystal Engineering

Detailed crystallographic data for 2,2'-Methanediylbis(5-nitroaniline), which would be essential for analyzing its hydrogen bonding networks and potential for crystal engineering, is not present in the surveyed scientific databases. Studies on related molecules, such as 5-methoxy-2-nitroaniline, demonstrate how N-H⋯O and C-H⋯O hydrogen bonds dictate their supramolecular structures. unison.mx These interactions are crucial for the rational design of crystalline materials. unison.mx However, without experimental crystal structure data for 2,2'-Methanediylbis(5-nitroaniline), a similar analysis of its hydrogen bonding patterns cannot be performed.

Formation of Self-Assembled Monolayers or Supramolecular Gels

There is no available research indicating that 2,2'-Methanediylbis(5-nitroaniline) has been used to form self-assembled monolayers (SAMs) or supramolecular gels. The formation of supramolecular gels has been explored using structurally related building blocks, such as bis(urea) gelators derived from a 4,4'-methylenebis(2,6-diethylphenyl) spacer, which highlights how specific molecular designs can lead to gelation. dur.ac.uk Nevertheless, no such studies have been reported for 2,2'-Methanediylbis(5-nitroaniline).

Energy-Related Materials

No specific applications or studies of 2,2'-Methanediylbis(5-nitroaniline) in the context of energy-related materials have been identified in the public domain.

Conductive Polymers or Redox-Active Materials

The potential for 2,2'-Methanediylbis(5-nitroaniline) to serve as a monomer for conductive polymers or as a redox-active material has not been explored in the available literature. While aniline and its derivatives are foundational to conductive polymers like polyaniline (PANI), and the redox activity of nitroaromatic compounds is well-known, specific research on 2,2'-Methanediylbis(5-nitroaniline) in this area is absent. nih.govresearchgate.net For instance, studies have been conducted on copolymers of aniline and o-nitroaniline, but this does not provide direct insight into the properties of the standalone 2,2'-Methanediylbis(5-nitroaniline) molecule. researchgate.net

Chemo/Biosensors

Based on a review of available scientific literature, there is no evidence to suggest that 2,2'-Methanediylbis(5-nitroaniline) or its derivatives have been investigated for use in chemo/biosensors. The development of such sensors relies on molecules exhibiting selective binding properties towards specific analytes, and no such characteristics have been documented for this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to Bis-Aniline Structures

Bis-aniline structures are a significant class of diamine compounds characterized by two aniline (B41778) moieties linked by a bridging group. Research has established them as versatile building blocks in polymer chemistry and materials science due to a combination of rigidity, thermal stability, and functional versatility. A primary application of bis-anilines is in the synthesis of high-performance polyimides. techlinkcenter.org These polymers are noted for their exceptional thermal stability, robust mechanical properties, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries for applications like flexible circuits, wire insulation, and structural components. techlinkcenter.org Scientists have developed specific bis-aniline compounds with multiple phenylethynyl groups that act as cross-linkable units, allowing for more controlled and flexible processing of cross-linked polyimides with enhanced thermal-mechanical properties. techlinkcenter.org

Beyond structural polymers, bis-aniline derivatives are at the forefront of research in functional materials. Studies have investigated their potential in molecular electronics, where they can serve as precursors for molecular wires or components in nanoscale information processing circuits. researchgate.net Theoretical and experimental work on compounds like 4,4'-diaminodiphenyloxide has explored their conformational possibilities and orbital mechanics as potential pathways for electron transport. researchgate.net Furthermore, bis-aniline scaffolds have been incorporated into materials for environmental and safety applications. For instance, bis-aniline-cross-linked gold nanoparticle composites have been engineered for the ultrasensitive detection of trinitrotoluene (TNT), leveraging the formation of π-donor-acceptor complexes. acs.org Other research has demonstrated the efficacy of bis-aniline derivatives as potent corrosion inhibitors for steel, with some structures showing high efficiency at very low concentrations. nih.gov Additionally, certain bis-aniline-derived diselenides exhibit significant antioxidant activity, mimicking the function of the glutathione (B108866) peroxidase (GPx) enzyme and showing potential in mitigating oxidative stress. mdpi.com

The diverse applications of bis-aniline structures are summarized in the table below, highlighting their established and emerging roles in advanced materials.

| Research Area | Key Findings | Example Application | Relevant Citation(s) |

| High-Performance Polymers | Serve as monomers for polyimides, providing high thermal stability and mechanical strength. | Aerospace components, flexible electronics. | techlinkcenter.org |

| Molecular Electronics | Act as building units for molecular wires and nanoscale circuits. | Information processing at the molecular level. | researchgate.net |

| Chemical Sensing | Form composites capable of detecting specific analytes like explosives through molecular interactions. | Ultrasensitive TNT detection. | acs.org |

| Corrosion Inhibition | Adsorb onto metal surfaces to protect against corrosion, even at low concentrations. | Protection of carbon steel in acidic environments. | nih.gov |

| Antioxidant Activity | Function as mimics of antioxidant enzymes (e.g., GPx) to combat oxidative stress. | Potential therapeutic agents. | mdpi.com |

Unexplored Areas and Emerging Research Avenues for 2,2'-Methanediylbis(5-nitroaniline)

While the broader class of bis-anilines has seen considerable research, the specific compound 2,2'-Methanediylbis(5-nitroaniline) remains largely unexplored in scientific literature. Its unique structure, featuring two nitro-substituted aniline rings joined by a methylene (B1212753) bridge, suggests a range of promising research avenues that combine the known characteristics of bis-anilines with the functionalities imparted by the nitro groups.

The most immediate research direction involves its use as a monomer. The two primary amine groups make it a prime candidate for polymerization reactions. The presence of nitro groups, which are strongly electron-withdrawing, is expected to significantly influence the properties of resulting polymers, such as polyamides or polyimides, potentially enhancing thermal stability, modifying solubility, and altering dielectric properties. A crucial subsequent step would be the chemical reduction of the nitro groups in these polymers to amine groups. This transformation would yield a new polymer with a high density of reactive amine sites, suitable for further functionalization, cross-linking, or for applications in chelation and catalysis.

The nitro functionality also points towards potential applications in energetic materials or as a precursor for novel dyes and pigments, a common use for nitroaniline compounds. chemicalbook.com Investigation into its thermal decomposition and energetic properties could reveal its suitability as a component in specialized formulations. Furthermore, the reduction of the nitro groups to create 2,2'-Methanediylbis(5-aminoaniline) would produce a tetra-amine compound, a highly valuable and largely unstudied type of building block for complex, three-dimensional polymer networks or metal-organic frameworks (MOFs).

The table below outlines several potential, yet unexplored, research directions for this specific compound.

| Proposed Research Area | Rationale | Potential Application |

| Polymer Synthesis | Diamine structure suitable for polycondensation reactions (e.g., with dianhydrides or diacyl chlorides). | Creation of novel polyimides or polyamides with unique thermal and electronic properties due to nitro groups. |

| Post-Polymerization Modification | Reduction of nitro groups on a polymer backbone to yield polyamines. | Materials for heavy metal chelation, dye affinity, or as a scaffold for further chemical grafting. |

| Energetic Materials Science | Presence of multiple nitro groups suggests potential energetic characteristics. | Development of novel melt-castable explosives or propellant ingredients. |

| Synthesis of Novel Dyes | Nitroanilines are classic precursors for azo dyes. Diazotization of the amine groups could yield new bis-azo dyes. | High-performance pigments for textiles, coatings, and specialty inks. |

| Precursor to Tetra-amines | Chemical reduction of the nitro groups on the monomer would yield a tetra-functional amine. | Monomer for hyperbranched polymers, cross-linking agent for epoxies, or ligand for coordination chemistry. |

| Nonlinear Optics (NLO) | The combination of electron-donating amine groups and electron-withdrawing nitro groups can lead to significant hyperpolarizability. | Development of new materials for optical devices and frequency conversion. |

Potential for Interdisciplinary Collaborations and Translational Research in Advanced Chemical Materials

The exploration of 2,2'-Methanediylbis(5-nitroaniline) is an ideal subject for interdisciplinary collaboration, bridging fundamental chemical synthesis with applied materials science and engineering. The successful translation of this compound from a laboratory curiosity to a component in advanced materials necessitates a synergistic approach.

Chemistry and Materials Science: Organic chemists would focus on optimizing the synthesis of the monomer and its subsequent polymerization. researchgate.net Materials scientists would then characterize the resulting polymers, evaluating their thermal, mechanical, and electrical properties. issp.ac.ru This collaboration is crucial for establishing structure-property relationships that guide the design of materials for specific high-performance applications, such as dielectrics for next-generation electronics or thermally stable composites for aerospace. techlinkcenter.orgissp.ac.ru

Physics and Engineering: Should the compound or its derivatives exhibit interesting electronic or optical properties (e.g., nonlinear optical activity), collaboration with physicists would be essential to understand the underlying phenomena and to model the material's behavior. researchgate.netbohrium.com Engineers could then design and fabricate prototype devices, such as sensors, optical switches, or electronic components, translating the fundamental material properties into tangible technological applications. acs.org

Computational Chemistry and Experimental Synthesis: The use of theoretical modeling, such as Density Functional Theory (DFT), can predict the geometric, vibrational, and electronic properties of the molecule and its potential polymers before synthesis begins. researchgate.net This predictive power can guide synthetic efforts, saving time and resources by identifying the most promising structures and modification strategies. This synergy between computational and experimental chemists accelerates the discovery and optimization cycle for new materials. mdpi.com

Translational research, which aims to bridge the gap between basic science and practical application, is inherent to this field. researchgate.net For example, if polymers derived from 2,2'-Methanediylbis(5-nitroaniline) demonstrate superior thermal resistance, collaborations with aerospace or automotive engineers could lead to their use in lightweight, heat-resistant components. If its derivatives show high affinity for certain molecules, they could be developed into new sensor technologies for environmental monitoring or industrial process control. The journey from a novel molecule to a market-ready product is a complex one that relies on the continuous interplay between different scientific and engineering disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.